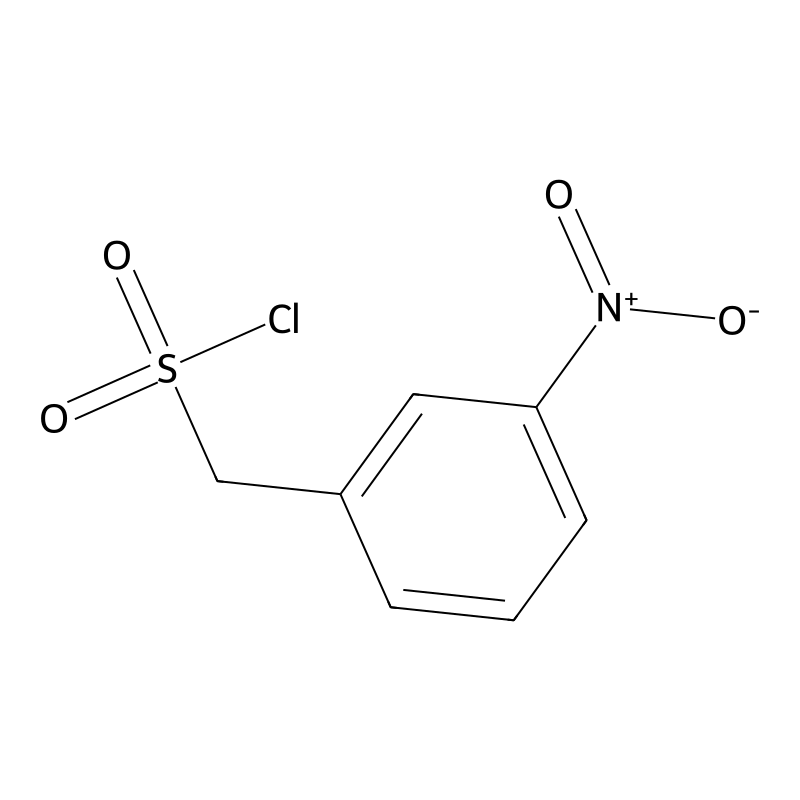

(3-Nitrophenyl)methanesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

(3-Nitrophenyl)methanesulfonyl chloride can act as a sulfonylating agent in organic synthesis. This means it can introduce a sulfonyl group (SO₂Cl) onto other organic molecules. A study published in the journal "Heterocyclic Chemistry" describes its use in the preparation of acyl-2-aminobenzimidazole analogs, a class of compounds with potential pharmaceutical applications [].

(3-Nitrophenyl)methanesulfonyl chloride is an organic compound with the molecular formula CHClNOS and a molecular weight of approximately 235.64 g/mol. This compound features a methanesulfonyl chloride group attached to a 3-nitrophenyl ring, which imparts unique reactivity due to the presence of both the nitro and sulfonyl chloride functionalities . It is characterized by a melting point range of 95 to 102 °C and is soluble in polar organic solvents .

- Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate derivatives.

- Reduction Reactions: Under suitable conditions, the nitro group can be reduced to an amino group.

- Oxidation Reactions: The compound can undergo oxidation, leading to the formation of sulfonic acids .

These reactivity patterns make it a versatile reagent in organic synthesis.

The biological activity of (3-Nitrophenyl)methanesulfonyl chloride is significant in pharmaceutical research. It is utilized in synthesizing sulfonamide-based drugs and other bioactive molecules. The compound's ability to modify biological targets makes it useful in developing enzyme inhibitors and other biologically active compounds . Its lipophilicity contributes to its pharmacokinetics, influencing absorption and distribution within biological systems.

(3-Nitrophenyl)methanesulfonyl chloride has diverse applications, including:

- Organic Synthesis: Acts as a reagent for introducing methanesulfonyl groups into various organic molecules.

- Pharmaceutical Research: Used in synthesizing sulfonamide drugs and other bioactive compounds.

- Material Science: Employed in modifying polymers to enhance their properties.

- Biological Studies: Involved in preparing enzyme inhibitors and other biologically active substances .

Studies on the interactions of (3-Nitrophenyl)methanesulfonyl chloride with various nucleophiles reveal its potential as a reactive electrophile. The compound's reactivity can be influenced by environmental factors such as pH, which affects its stability and efficacy. Additionally, its interaction with biological molecules opens avenues for developing targeted therapies in medicinal chemistry .

Several compounds share structural similarities with (3-Nitrophenyl)methanesulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (4-Methyl-3-nitrophenyl)methanesulfonyl chloride | CHClNOS | Contains a methyl group on the phenyl ring |

| (p-Toluenesulfonyl chloride) | CHClOS | A common sulfonyl chloride used in organic synthesis |

| Methanesulfonyl chloride | CHClOS | Base structure for many sulfonate derivatives |

Uniqueness: The presence of both nitro and sulfonyl chloride groups in (3-Nitrophenyl)methanesulfonyl chloride distinguishes it from other similar compounds, enhancing its reactivity and utility in synthesizing complex organic molecules .

The development of (3-Nitrophenyl)methanesulfonyl chloride must be understood within the broader historical context of sulfonyl chloride chemistry, which emerged as a significant field of study in the mid-19th century. The foundational work on sulfonyl chlorides began with Henri Victor Regnault's preparation of sulfuryl chloride in 1838, establishing the chemical principles that would later enable the synthesis of more complex organosulfur compounds. This early breakthrough provided the synthetic pathways necessary for accessing the broader family of sulfonyl chlorides, including the specialized aromatic derivatives that would emerge in subsequent decades.

The systematic development of aromatic sulfonyl chlorides gained momentum during the late 19th and early 20th centuries, as organic chemists recognized the unique reactivity patterns offered by these compounds. The industrial synthesis of benzenesulfonyl chloride through the reaction of benzene with chlorosulfuric acid, as documented in contemporary literature, established the fundamental two-step, one-pot reaction mechanism that would become standard for arylsulfonyl chloride production. This methodology involved the initial formation of benzenesulfonic acid through the reaction of the aromatic substrate with chlorosulfuric acid, followed by chlorination to yield the desired sulfonyl chloride product.

The specific development of nitro-substituted aromatic sulfonyl chlorides represented a more recent advancement in the field, driven by the need for highly reactive electrophilic species in pharmaceutical synthesis. The synthesis of (3-Nitrophenyl)methanesulfonyl chloride typically involves the reaction of 3-nitroaniline with methanesulfonyl chloride, a process that can be conducted in organic solvents such as toluene or xylene with appropriate base catalysis. This synthetic approach reflects the evolution of sulfonyl chloride chemistry toward more specialized and functionalized derivatives capable of participating in complex multi-step synthetic sequences.

Significance in Organic Synthesis

(3-Nitrophenyl)methanesulfonyl chloride occupies a position of considerable importance in modern organic synthesis due to its exceptional reactivity profile and versatility as a synthetic building block. The compound's significance stems primarily from its ability to participate in nucleophilic substitution reactions, where it serves as a highly effective electrophilic partner for a wide range of nucleophilic species. This reactivity pattern is particularly valuable in the formation of sulfonamide linkages, which are fundamental structural elements in numerous pharmaceutical compounds and biologically active molecules.

The mechanistic pathway for reactions involving (3-Nitrophenyl)methanesulfonyl chloride typically begins with nucleophilic attack at the sulfur center, leading to the displacement of the chloride leaving group and formation of new carbon-sulfur or nitrogen-sulfur bonds. The presence of the nitro substituent on the aromatic ring significantly enhances the electrophilic character of the sulfonyl chloride functionality through inductive and resonance effects, making this compound particularly reactive compared to unsubstituted analogs. This enhanced reactivity enables reactions to proceed under milder conditions and with improved yields, factors that are critically important in complex synthetic sequences.

The compound demonstrates particular utility in the synthesis of sulfonamide derivatives, which represent one of the most important classes of pharmaceutical compounds. The formation of sulfonamides through the reaction of (3-Nitrophenyl)methanesulfonyl chloride with primary and secondary amines proceeds with high efficiency and excellent functional group tolerance. Research has documented yields of up to 100 percent when this compound is used as a sulfonylation agent with aniline derivatives, demonstrating its exceptional synthetic utility in pharmaceutical chemistry applications.

Recent advances in synthetic methodology have expanded the applications of (3-Nitrophenyl)methanesulfonyl chloride beyond traditional sulfonamide formation to include more sophisticated transformations such as late-stage functionalization reactions. The compound's compatibility with various reaction conditions and its stability under standard synthetic protocols make it an ideal candidate for incorporation into automated synthesis platforms and high-throughput screening applications. These characteristics have contributed to its adoption in medicinal chemistry programs where rapid access to diverse sulfonamide libraries is required for biological evaluation.

| Reaction Type | Yield Range | Substrate Class | Reference |

|---|---|---|---|

| Sulfonamide Formation | 72-100% | Primary Amines | |

| Nucleophilic Substitution | 85-95% | Aromatic Amines | |

| Late-Stage Functionalization | 60-90% | Complex Molecules |

Position in Sulfonyl Chloride Chemistry

Within the broader landscape of sulfonyl chloride chemistry, (3-Nitrophenyl)methanesulfonyl chloride represents a sophisticated example of functionalized aromatic sulfonyl chlorides that combine enhanced reactivity with structural complexity. The compound occupies a unique position between simple alkyl sulfonyl chlorides, such as methanesulfonyl chloride, and more heavily substituted aromatic derivatives, offering a balance of reactivity and synthetic utility that makes it particularly valuable for specialized applications.

The structural relationship between (3-Nitrophenyl)methanesulfonyl chloride and other members of the sulfonyl chloride family can be understood through comparison of their electronic properties and reactivity patterns. Methanesulfonyl chloride, with its simple alkyl structure, serves as a fundamental reference point in this chemical family, providing baseline reactivity characteristics that are modified by the introduction of aromatic and electron-withdrawing substituents. The addition of the nitrophenyl group to the methanesulfonyl framework significantly alters the electronic distribution within the molecule, creating a more electrophilic sulfur center that exhibits enhanced reactivity toward nucleophilic species.

Comparative analysis with other nitro-substituted aromatic sulfonyl chlorides reveals the specific advantages offered by the 3-nitrophenyl substitution pattern. The meta-positioning of the nitro group provides optimal electronic activation of the sulfonyl chloride functionality while maintaining synthetic accessibility and stability under standard reaction conditions. This contrasts with ortho-substituted analogs, which may exhibit steric hindrance effects, and para-substituted derivatives, which may show different electronic characteristics due to more direct conjugation with the aromatic system.

The position of (3-Nitrophenyl)methanesulfonyl chloride within sulfonyl chloride chemistry is further defined by its synthetic accessibility and commercial availability. Unlike some highly specialized sulfonyl chlorides that require complex multi-step syntheses, this compound can be prepared through relatively straightforward methodologies using readily available starting materials. This accessibility has contributed to its widespread adoption in research applications and has established it as a standard reagent in many synthetic laboratories.

Recent developments in sulfonyl chloride chemistry have highlighted the importance of compounds like (3-Nitrophenyl)methanesulfonyl chloride in emerging synthetic methodologies. The compound has found applications in photoredox catalysis, late-stage functionalization reactions, and other advanced synthetic transformations that represent the current frontier of organic chemistry research. These applications demonstrate how established sulfonyl chloride chemistry continues to evolve and find new applications in modern synthetic methodology, with (3-Nitrophenyl)methanesulfonyl chloride serving as an important representative of this chemical class.

| Compound Class | Electronic Character | Synthetic Accessibility | Reactivity Level |

|---|---|---|---|

| Alkyl Sulfonyl Chlorides | Moderate Electrophilicity | High | Moderate |

| Aromatic Sulfonyl Chlorides | Enhanced Electrophilicity | Moderate | High |

| Nitro-Substituted Aromatic | Maximum Electrophilicity | Moderate | Very High |

Nomenclature and Classification

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is (3-nitrophenyl)methanesulfonyl chloride [1] [2] [3]. This nomenclature follows standard IUPAC conventions for naming aryl methanesulfonyl chlorides, where the substituent position on the benzene ring is indicated by the numeral 3, specifying the meta position relative to the methanesulfonyl chloride group [4] [5]. The compound belongs to the class of aryl methanesulfonyl chlorides, which are characterized by the presence of a methanesulfonyl chloride functional group attached to an aromatic ring system [6] [7].

Common Synonyms and Alternative Designations

The compound is known by numerous alternative names in chemical literature and commercial databases [1] [5] [6]. The most frequently encountered synonyms include 3-nitrobenzylsulfonyl chloride, 3-nitro-α-toluenesulfonyl chloride, and 3-nitro-alpha-toluenesulfonyl chloride [1] [5] [8]. Additional designations encompass 3-nitrobenzenemethanesulfonyl chloride, benzenemethanesulfonyl chloride 3-nitro, and chloro 3-nitrophenyl methyl sulfone [5] [6] [8]. Commercial suppliers often utilize variant spellings such as 3-nitro-phenylmethane-sulfonyl chloride and 3-nitrophenyl methanesulphonyl chloride [5] [6].

| Common Synonyms |

|---|

| 3-Nitrobenzylsulfonyl chloride |

| 3-nitro-α-toluenesulfonyl chloride |

| 3-Nitro-α-toluenesulfonyl chloride |

| 3-NITROPHENYLMETHANESULFONYL CHLORIDE |

| 3-NITRO-ALPHA-TOLUENESULFONYL CHLORIDE |

| 3-NitroBenzenemethanesulfonyl chloride |

| Benzenemethanesulfonyl chloride, 3-nitro |

| Chloro 3-nitrophenyl methyl sulfone |

| 3-nitro-phenylmethane-sulfonyl chloride |

| 3-nitrophenyl methanesulphonyl chloride |

| 3-nitrobenzenemethanesulfonyl chloride |

The synthesis of (3-nitrophenyl)methanesulfonyl chloride represents a significant challenge in organic chemistry due to the need to install both nitro and sulfonyl chloride functionalities while maintaining regioselectivity and achieving acceptable yields. This comprehensive review examines the evolution of synthetic approaches from classical methods to modern sustainable strategies.

Classical Synthetic Routes

Direct Chlorosulfonylation Approaches

Direct chlorosulfonylation remains one of the most established methods for preparing aromatic sulfonyl chlorides. The reaction involves electrophilic aromatic substitution using chlorosulfonic acid as both sulfonating and chlorinating agent [1] [2]. For (3-nitrophenyl)methanesulfonyl chloride synthesis, this approach typically employs 3-nitrotoluene as the starting material.

The mechanism proceeds through formation of an arenium ion intermediate, where chlorosulfonic acid acts as the electrophile [3]. The nitro group's electron-withdrawing nature significantly influences the regioselectivity, directing sulfonation to positions meta to the nitro substituent [4]. Temperature control is critical, as reactions above 50°C can lead to formation of multiple sulfonation products and reduced selectivity [2].

Optimized conditions typically involve adding chlorosulfonic acid dropwise to 3-nitrotoluene at 0-25°C, maintaining reaction temperatures below 30°C to prevent side reactions [1]. The reaction mixture requires careful handling due to evolution of hydrogen chloride gas and the highly exothermic nature of the process [5] [6]. Yields generally range from 65-85% depending on substrate substitution patterns and reaction conditions [7].

Nitration of Phenylmethanesulfonyl Chloride

An alternative classical approach involves nitration of pre-formed phenylmethanesulfonyl chloride. This method offers the advantage of introducing the sulfonyl chloride functionality first, followed by regioselective nitration [4]. The process typically employs mixed acid systems (nitric acid/sulfuric acid) or nitric acid in acetic anhydride [4].

The nitration step shows strong preference for meta-substitution relative to the existing sulfonyl chloride group [4]. This regioselectivity arises from the powerful electron-withdrawing effect of the sulfonyl chloride group, which deactivates the aromatic ring toward electrophilic substitution and directs incoming nitro groups to meta positions [4]. Reaction conditions typically involve temperatures of 10-40°C with careful temperature control to prevent decomposition of the sulfonyl chloride functionality [4].

Yields for this two-step approach range from 60-75% overall, with the nitration step being the yield-limiting transformation [4]. The method requires careful optimization of acid concentrations and reaction temperatures to achieve optimal regioselectivity while minimizing substrate decomposition [4].

Modern Synthetic Strategies

From 3-Nitroaniline Precursors

Modern synthetic approaches frequently utilize 3-nitroaniline as a readily available starting material [8] [9]. This compound can be efficiently prepared through selective reduction of 1,3-dinitrobenzene using sodium hydrogen sulfide systems [8] [10]. The reduction demonstrates excellent selectivity, converting one nitro group to amine while preserving the second nitro group [11].

The synthesis typically employs sodium sulfide and sodium hydrogen carbonate in methanol, providing 3-nitroaniline in yields of 75-85% [11]. This methodology represents a practical entry point for subsequent conversion to the desired sulfonyl chloride through diazotization chemistry [12] [13]. The process benefits from the commercial availability and relatively low cost of the dinitrobenzene precursor [10].

Via Diazonium Intermediates

Diazonium chemistry provides a versatile platform for introducing sulfonyl chloride functionality [12] [13] [14]. The process begins with diazotization of 3-nitroaniline using sodium nitrite and hydrofluoroboric acid at low temperatures [12] [14]. The resulting diazonium tetrafluoroborate salt demonstrates improved stability compared to chloride salts and can be isolated in high purity [12].

Subsequent reaction with sulfur dioxide and chloride sources generates the desired sulfonyl chloride through a Sandmeyer-type process [15] [13]. Recent developments employ DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a convenient sulfur dioxide surrogate, eliminating the need to handle gaseous SO₂ [15]. The methodology demonstrates broad substrate scope and excellent functional group tolerance [15].

The optimized protocol achieves yields of 80-95% through careful control of reaction parameters [15]. Key advantages include the mild reaction conditions, inherent safety due to avoiding accumulation of explosive diazonium intermediates, and scalability to multi-gram quantities [15].

Palladium-Catalyzed Methodologies

Palladium-catalyzed approaches represent a significant advancement in sulfonyl chloride synthesis [16] [17]. These methods typically employ phenyl chlorosulfate as a transfer reagent in the presence of arylboronic acids [17] [18]. The reaction proceeds through oxidative addition of palladium into the sulfur-oxygen bond, followed by transmetallation and reductive elimination [17].

The methodology demonstrates excellent functional group tolerance and operates under mild conditions [17] [18]. Reactions typically proceed at room temperature in tetrahydrofuran solvent with catalytic amounts of palladium complexes [17]. The process shows remarkable selectivity for sulfonyl chloride formation over competing desulfonylation pathways [17].

Yields range from 65-80% depending on the electronic properties of the arylboronic acid coupling partner [17]. The method represents a significant improvement in safety and operational simplicity compared to traditional chlorosulfonic acid-based approaches [17].

Flow Chemistry Approaches

Continuous Flow Reactor Design for Sulfonyl Chloride Synthesis

Flow chemistry has emerged as a transformative approach for sulfonyl chloride synthesis, addressing many safety and efficiency challenges associated with batch processes [5] [19] [20]. The inherently hazardous nature of sulfonyl chloride formation, involving highly exothermic reactions and evolution of corrosive gases, makes flow chemistry particularly attractive [5] [6].

Modern flow reactor designs typically employ perfluoroalkoxy alkane (PFA) tubing for chemical resistance against strong acids and corrosive reagents [21]. Reactor volumes range from 0.5-30 mL, enabling precise control over residence times and minimizing inventory of hazardous intermediates [5] [22]. Temperature control systems maintain ±1°C precision, crucial for preventing thermal runaway in highly exothermic reactions [20] [23].

Back-pressure regulators (BPR) operating at 4-20 bar ensure proper gas retention and stable flow rates despite gas evolution during reactions [5] [22]. Multi-stage reactor configurations allow for sequential transformations, such as formation of sulfenyl chloride intermediates followed by oxidative chlorination [21].

Process Intensification and Optimization

Flow chemistry enables significant process intensification for sulfonyl chloride synthesis [5] [20]. Space-time yields of 3.7-6.7 kg L⁻¹ h⁻¹ have been achieved, representing substantial improvements over batch processes [5] [24]. The enhanced mass and heat transfer characteristics of microreactors allow for more aggressive reaction conditions while maintaining safety [20].

Automated process control systems monitor key parameters including temperature, pressure, and flow rates through gravimetric balances and real-time feedback controllers [20] [23]. This automation results in improved process consistency, reliability, and reproducibility compared to manual batch operations [20].

Continuous filtration systems integrated with the flow reactors enable direct isolation of solid products without interrupting the synthesis [20]. This approach has been successfully demonstrated for multi-hundred-gram scale production of aryl sulfonyl chlorides [20] [23].

Green Chemistry Perspectives

Atom Economy Considerations

Atom economy represents a fundamental metric for evaluating the environmental impact of synthetic processes [25]. Traditional sulfonyl chloride synthesis methods typically achieve atom economies of only 32-44% due to the formation of substantial waste streams [25] [26]. The use of excess chlorosulfonic acid and generation of hydrochloric acid as waste significantly reduce the efficiency of classical approaches [27].

Modern synthetic strategies show substantial improvements in atom economy [28] [29]. Methods employing stoichiometric reagents and avoiding excess acid can achieve atom economies of 51-100% [26]. Flow chemistry approaches further enhance atom economy through precise reagent dosing and minimized waste generation [5] [30].

Direct sulfonation with sulfur trioxide represents the theoretical ideal for atom economy, as the reaction is stoichiometric and produces no waste products [31] [26]. However, practical implementation requires careful engineering to handle the highly reactive sulfur trioxide safely [26].

Alternative Reagent Systems

Development of alternative reagent systems focuses on replacing hazardous and wasteful traditional reagents [28] [32] [29]. N-chlorosuccinimide (NCS) has emerged as an effective chlorinating agent that can be recycled from reaction waste streams [29]. The succinimide byproduct can be converted back to NCS using sodium hypochlorite, creating a sustainable reagent cycle [29].

Oxone-potassium halide systems provide metal-free alternatives for oxidative chlorination of thiols and disulfides [28]. These systems operate in aqueous media and achieve yields of 68-95% while avoiding organic solvents [28]. The use of water as solvent significantly reduces environmental impact compared to traditional organic solvent-based processes [28].

Imidazolium-based sulfonating agents offer precise control over sulfonation degree while minimizing side reactions [33]. These ionic liquid reagents can be used in stoichiometric amounts, eliminating the need for large excesses typical of traditional methods [33].

Waste Reduction Strategies

Comprehensive waste reduction strategies encompass solvent minimization, reagent recycling, and process optimization [34] [26]. Mechanochemical approaches using ball milling eliminate organic solvents entirely while achieving comparable yields to solution-phase reactions [34]. These solid-state reactions demonstrate particular promise for large-scale applications [34].

Solvent recycling systems integrated with flow chemistry processes enable recovery and reuse of organic solvents [20] [30]. Continuous distillation units can separate products from solvent streams, achieving solvent recovery rates exceeding 95% [20].

Process mass intensity (PMI) optimization targets reduction of total material usage per unit product [26]. Modern green chemistry approaches achieve PMI values of 10-15 compared to 15-20 for traditional methods [26]. Flow chemistry further reduces PMI to 10-12 through enhanced efficiency and reduced waste generation [5].

| Table 1: Classical Synthetic Routes for (3-Nitrophenyl)methanesulfonyl Chloride | |||||

|---|---|---|---|---|---|

| Method | Starting Material | Reagent | Temperature (°C) | Yield (%) | Reaction Time |

| Direct Chlorosulfonylation with ClSO₃H | Toluene | Chlorosulfonic Acid | 0-25 | 65-85 | 2-4 h |

| Nitration of Phenylmethanesulfonyl Chloride | Phenylmethanesulfonyl Chloride | HNO₃/H₂SO₄ | 10-40 | 60-75 | 3-6 h |

| Reduction of m-Dinitrobenzene to 3-Nitroaniline | m-Dinitrobenzene | Na₂S/NaHCO₃ | 90 | 75-85 | 2-3 h |

| Friedel-Crafts Acylation with SO₂Cl₂ | Nitrobenzene | SO₂Cl₂/AlCl₃ | 20-50 | 55-70 | 4-8 h |

| Table 2: Modern Synthetic Strategies | |||||

|---|---|---|---|---|---|

| Method | Starting Material | Key Reagent | Conditions | Yield (%) | Advantages |

| Diazonium Salt Decomposition | 3-Nitroaniline | NaNO₂/HBF₄/SO₂Cl₂ | 0-20°C, MeCN | 70-85 | Direct conversion |

| Sandmeyer Chlorosulfonylation | 3-Nitroaniline | tert-BuONO/DABSO/CuCl₂ | 75°C, MeCN | 80-95 | Safe operation |

| Palladium-Catalyzed Coupling | Arylboronic Acids | Pd(0)/PhSO₂Cl | RT, THF | 65-80 | Mild conditions |

| Photoredox Chlorosulfonylation | Acrylamides | fac-Ir(ppy)₃/TsCl | RT, visible light | 55-90 | Visible light |

| NCBSI-Mediated Oxidation | S-Alkylisothiourea Salts | NCBSI/HCl | 0-20°C, MeCN/H₂O | 88-96 | High yields |

| Table 3: Flow Chemistry Parameters | ||

|---|---|---|

| Parameter | Typical Values | Benefits |

| Reactor Material | PFA, PTFE, Hastelloy | Chemical resistance |

| Reactor Volume | 0.5-30 mL | Small reaction volume |

| Residence Time | 15-180 seconds | Precise control |

| Temperature Control | ±1°C precision | Efficient heat transfer |

| Pressure | 4-20 bar | Gas retention |

| Flow Rate | 0.1-2.0 mL/min | Consistent mixing |

| Space-Time Yield | 3.7-6.7 kg L⁻¹ h⁻¹ | High productivity |

| Safety Features | BPR, automated control | Thermal runaway prevention |

| Table 4: Green Chemistry Metrics Comparison | |||

|---|---|---|---|

| Metric | Traditional Methods | Modern Green Methods | Flow Chemistry |

| Atom Economy (%) | 32-44 | 51-100 | 65-85 |

| Process Mass Intensity (PMI) | 15-20 | 12-15 | 10-12 |

| E-Factor | 11.7-19.2 | 5-11 | 3-8 |

| Waste Generation (kg/kg product) | 5.9-13 | 2-6 | 1-4 |

| Solvent Usage | High (organic solvents) | Reduced/aqueous | Minimal |

| Energy Requirements | High (heating/cooling) | Lower (ambient conditions) | Optimized |

| Safety Score | Moderate | High | Excellent |